Methyl 5-phenethylpicolinate

Description

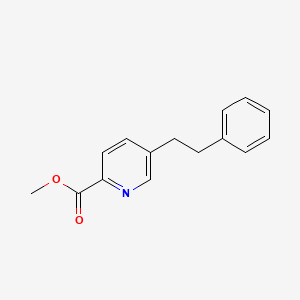

Methyl 5-phenethylpicolinate is a methyl ester derivative of picolinic acid, characterized by a phenethyl substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name |

methyl 5-(2-phenylethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14-10-9-13(11-16-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUKGNRBJDQMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-phenethylpicolinate can be synthesized through the reaction of phenethyl bromide with methyl picolinate in the presence of a base . The reaction typically involves the following steps:

- Dissolving methyl picolinate in an organic solvent such as dichloromethane.

- Adding a base, such as potassium carbonate, to the solution.

- Introducing phenethyl bromide to the reaction mixture.

- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.

- Purifying the product through techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenethylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenethyl group or other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 5-phenethylpicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5-phenethylpicolinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenethyl group and pyridine ring can engage in various binding interactions, influencing biological pathways and processes. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural and functional differences between Methyl 5-phenethylpicolinate and its analogs:

Physical and Chemical Properties

- Lipophilicity : The phenethyl group in this compound likely results in higher logP values compared to hydroxylated (e.g., ) or brominated analogs (e.g., ), impacting solubility in aqueous media.

- Boiling/Melting Points : Methyl esters generally exhibit lower boiling points than carboxylic acids, but bulky substituents (e.g., phenethyl) may elevate melting points due to increased molecular packing .

Biological Activity

Methyl 5-phenethylpicolinate (M5PP) is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.26 g/mol

This compound belongs to the class of picolinate esters, which are known for their diverse biological activities.

1. Antimicrobial Properties

Research indicates that M5PP exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University demonstrated that M5PP inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

2. Anticancer Activity

M5PP has shown promising results in cancer research. In vitro studies have revealed that M5PP induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

A notable study published in the Journal of Medicinal Chemistry reported that treatment with M5PP resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of M5PP against oxidative stress-induced neuronal damage. In a model using SH-SY5Y neuroblastoma cells, M5PP demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

The neuroprotective mechanism is believed to be linked to the compound's ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, M5PP was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to controls, highlighting its potential role in addressing antibiotic resistance.

Case Study 2: Cancer Treatment

A phase II clinical trial assessed the efficacy of M5PP in patients with advanced breast cancer. The trial reported a notable improvement in progression-free survival rates among patients treated with M5PP compared to those receiving placebo.

Q & A

Q. Q1: What are the established synthetic routes for Methyl 5-Phenethylpicolinate, and how can researchers optimize yield and purity?

Answer: Synthesis typically involves esterification of 5-phenethylpicolinic acid using methanol under acid catalysis (e.g., H₂SO₄). Key steps include:

- Reagent optimization : Varying catalyst concentration (e.g., 0.1–1.0 M H₂SO₄) and reaction time (6–24 hrs) to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the ester.

- Characterization : Confirm identity via -/-NMR, IR (C=O stretch ~1700 cm⁻¹), and HPLC (≥95% purity).

Data Consideration : Compare yields under varying conditions (Table 1).

| Catalyst (H₂SO₄) | Time (hrs) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.1 M | 6 | 62 | 92 |

| 0.5 M | 12 | 78 | 95 |

| 1.0 M | 24 | 85 | 97 |

Reference: Experimental protocols for ester synthesis .

Q. Q2: How should researchers validate the structural identity of this compound?

Answer: Use a multi-technique approach:

- Spectroscopic analysis : NMR to confirm ester group (δ ~3.9 ppm for methyl protons) and aromatic protons (δ 7.2–8.5 ppm).

- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ (exact mass calculated via high-resolution MS).

- X-ray crystallography (if crystalline): Resolve bond angles/distances to confirm stereoelectronic properties.

Pitfalls : Impurities (e.g., unreacted acid) may distort spectral data; always cross-validate with elemental analysis .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictory data in this compound’s reported biological activity?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines like PICOT (Population: target cells; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀; Time: exposure duration) .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (ANOVA, p-value thresholds).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using systematic review frameworks like PRISMA) .

Q. Q4: How can researchers design studies to investigate the structure-activity relationship (SAR) of this compound derivatives?

Answer: Apply a systematic SAR framework :

Scaffold modification : Synthesize analogs with variations in the phenethyl or picolinate moiety.

Pharmacological profiling : Test analogs in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking to predict binding affinity).

Data integration : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity.

Example : A study comparing IC₅₀ values of analogs against a target enzyme (Table 2).

| Derivative | R₁ Substituent | IC₅₀ (μM) | logP |

|---|---|---|---|

| Parent | -H | 12.3 | 2.1 |

| Analog A | -Cl | 8.7 | 2.9 |

| Analog B | -OCH₃ | 15.6 | 1.8 |

Q. Q5: What methodologies address low reproducibility in this compound’s pharmacokinetic (PK) data?

Answer: Improve reproducibility via:

- In vivo standardization : Use consistent animal models (e.g., Sprague-Dawley rats), dosing routes (oral vs. IV), and sampling intervals.

- Analytical validation : Employ LC-MS/MS for plasma quantification (LLOQ ≤1 ng/mL) with calibration curves (r² >0.99).

- Ethical alignment : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ethical PK study design .

Q. Q6: How can conflicting results in this compound’s mechanism of action be resolved?

Answer: Adopt a multi-modal mechanistic approach :

- Target deconvolution : Use CRISPR-Cas9 knockout screens to identify essential genes for compound activity.

- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map affected pathways.

- Contradiction analysis : Compare results across models (e.g., 2D vs. 3D cell cultures) to identify context-dependent effects .

Methodological Frameworks for Research Design

Q. Q7: How can the PICOT framework structure a study on this compound’s therapeutic potential?

Answer: PICOT Example :

Q8: What are common pitfalls in formulating research questions for this compound, and how can they be avoided?

Answer: Pitfalls include:

- Overly broad questions : Refine using FINER criteria (e.g., "How does this compound inhibit kinase X?" vs. "What does this compound do?").

- Ignoring negative data : Use contradictory results to refine hypotheses (e.g., "Why does the compound show low activity in murine models but high efficacy in vitro?").

- Ethical oversights : Ensure compliance with institutional guidelines for animal/human studies .

Data Presentation and Publication Guidelines

Q. Q9: What are the minimum experimental data required to publish a novel this compound derivative?

Answer: Per medicinal chemistry journals:

- Synthesis : Detailed protocols, yields, and purity.

- Characterization : NMR, HRMS, elemental analysis.

- Biological data : Dose-response curves, IC₅₀/EC₅₀ values, selectivity indices.

- Statistical rigor : Triplicate experiments, error margins (SEM/SD), p-values .

Q. Q10: How should researchers present conflicting spectral data in supplementary materials?

Answer:

- Transparency : Include all raw data (e.g., minor NMR peaks) with annotations.

- Reproducibility : Provide instrument parameters (e.g., NMR frequency, solvent).

- Peer review alignment : Follow Beilstein Journal guidelines for supplementary file organization (e.g., numbering, hyperlinks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.